

Latanoprost lactone diol chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Latanoprost lactone diol*

Cat. No.: *B032476*

[Get Quote](#)

An In-Depth Technical Guide to Latanoprost Lactone Diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Latanoprost lactone diol**, a critical intermediate in the synthesis of the potent antiglaucoma drug, Latanoprost. The document details its chemical structure, physicochemical properties, biological significance, and relevant experimental protocols, tailored for professionals in pharmaceutical research and development.

Chemical Structure and Properties

Latanoprost lactone diol, with the CAS number 145667-75-0, is a phenyl-substituted prostaglandin F_{2α} analog intermediate.^{[1][2]} Its formal chemical name is (3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-[(3R)-3-hydroxy-5-phenylpentyl]-2H-cyclopenta[b]furan-2-one.^[3] The structure features a fused bicyclic furanone core, characteristic of Corey lactones used in prostaglandin synthesis.^[4]

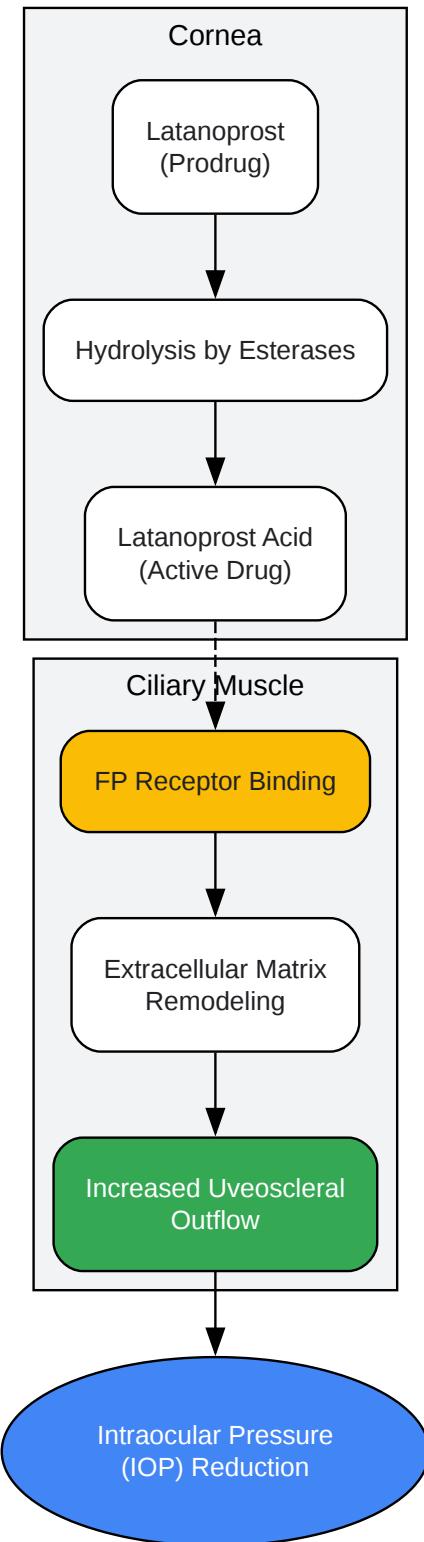
Chemical Identifiers:

- IUPAC Name: (3aR,4R,5R,6aS)-5-hydroxy-4-[(3R)-3-hydroxy-5-phenylpentyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one^[5]

- SMILES: O[C@@H]1C[C@H]2--INVALID-LINK--[C@H]1CC--INVALID-LINK--
CCC3=CC=CC=C3[3]
- InChI Key: CQVHXVLSHMRWEC-UTSKFRMZSA-N[3][5]

The key physicochemical properties of **Latanoprost lactone diol** are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₁₈ H ₂₄ O ₄	[1][6]
Molecular Weight	304.38 g/mol	[1][6]
Appearance	White or almost white crystalline powder	[1][5]
Melting Point	69-71 °C	[1][5]
Boiling Point	523.0 ± 35.0 °C (Predicted)	[1][5]
Density	1.202 ± 0.1 g/cm ³	[1][5]
Solubility	DMF: 20 mg/ml; DMSO: 20 mg/ml; Ethanol: 30 mg/ml; Chloroform (Slightly); Methanol (Slightly)	[3][5]
Storage Temperature	-20°C	[5]
Stability	≥ 4 years (when stored properly)	[3]


Biological Significance and Mechanism of Action

Latanoprost lactone diol is primarily significant as a direct precursor in the chemical synthesis of Latanoprost.[1][3][6] Latanoprost is a highly effective ocular hypotensive drug used in the treatment of open-angle glaucoma and ocular hypertension.[7][8]

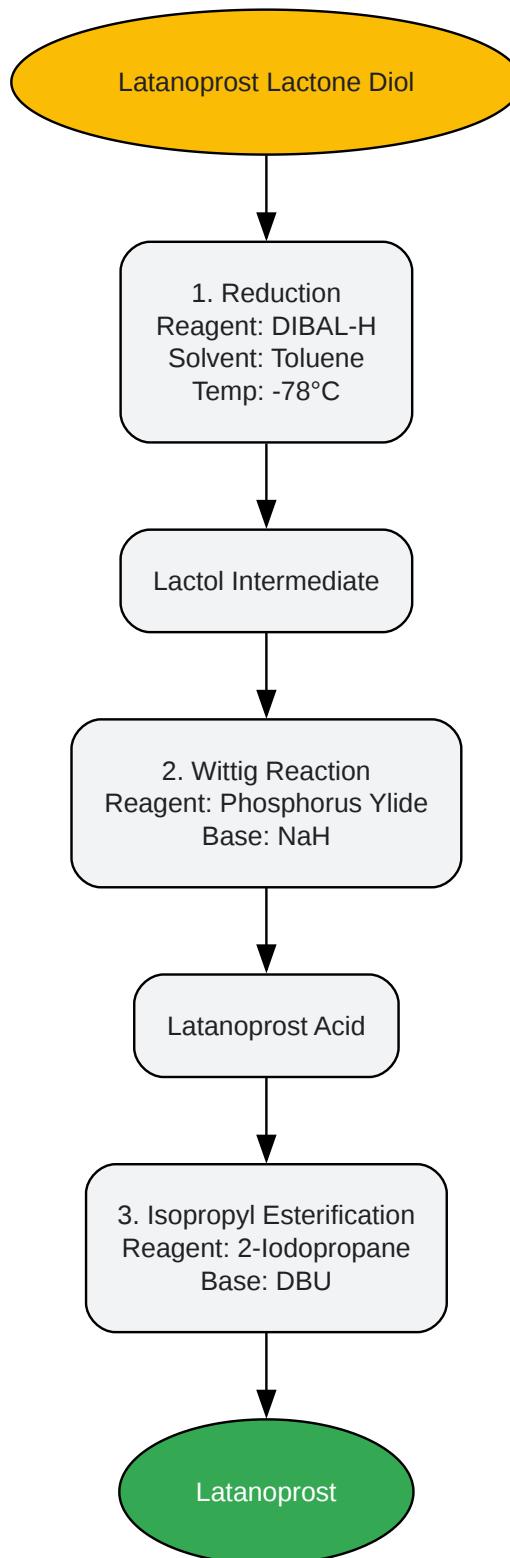
Latanoprost itself is an isopropyl ester prodrug that, after topical administration to the eye, is absorbed through the cornea and rapidly hydrolyzed by esterases to its biologically active form,

Latanoprost acid.[7][9] Latanoprost acid is a selective prostaglandin F2 α receptor (FP receptor) agonist.[9][10][11] Its mechanism of action involves binding to FP receptors located in the ciliary muscle and other tissues within the eye.[10][12] This binding initiates a signaling cascade that leads to the remodeling of the extracellular matrix of the ciliary muscle, reducing its hydraulic resistance and increasing the outflow of aqueous humor through the uveoscleral pathway.[10][11][12] The enhanced drainage of aqueous humor results in a significant reduction of intraocular pressure (IOP).[8][12]

Latanoprost Signaling Pathway for IOP Reduction

[Click to download full resolution via product page](#)

Latanoprost mechanism of action pathway.

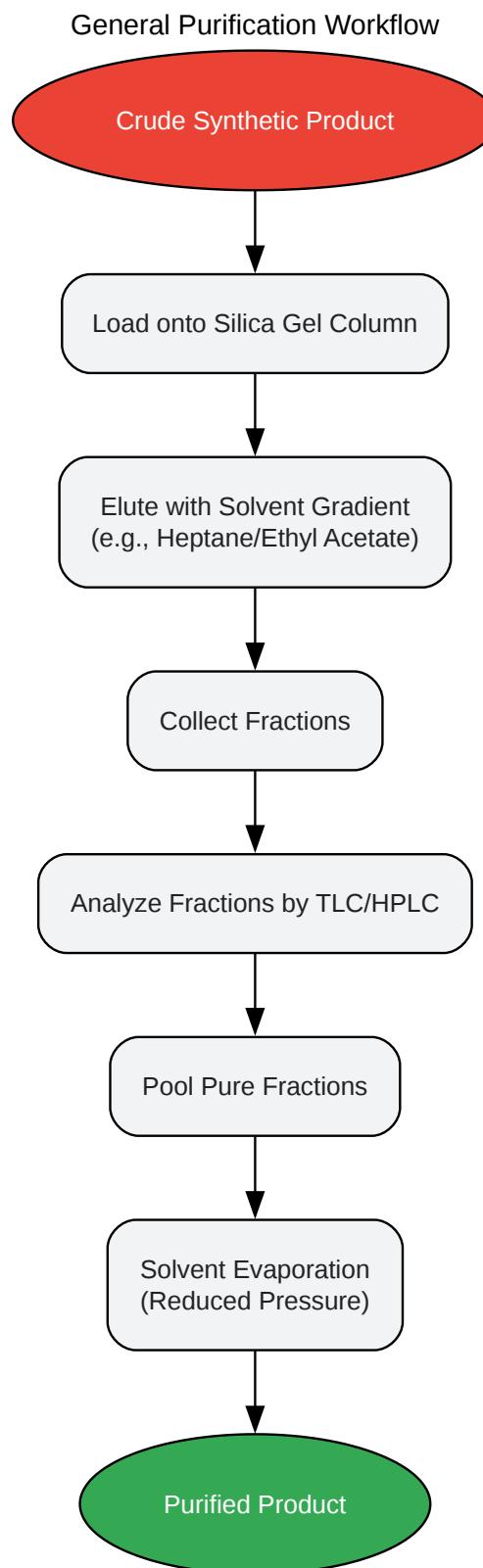

Experimental Protocols

A common synthetic route involves the conversion of **Latanoprost lactone diol** to the final active pharmaceutical ingredient. The core of this conversion is the reduction of the lactone functional group to a lactol (a cyclic hemiacetal), followed by a Wittig reaction to introduce the alpha-chain of the prostaglandin structure.

Detailed Methodology:

- Reduction of Lactone: The lactone group of **Latanoprost lactone diol** is selectively reduced to the corresponding lactol. A common reducing agent for this transformation is Diisobutylaluminum hydride (DIBAL-H). The reaction is typically carried out in an anhydrous aprotic solvent, such as toluene or dichloromethane, at low temperatures (e.g., -78 °C) to prevent over-reduction.[3][13]
- Wittig Reaction: The resulting lactol intermediate is subjected to a Wittig reaction. This involves reacting the lactol with a phosphorus ylide, such as (4-carboxybutyl)triphenylphosphonium bromide, in the presence of a strong base (e.g., sodium hydride or potassium tert-butoxide). This reaction stereoselectively forms the Z-alkene of the alpha-chain, yielding Latanoprost acid.[3]
- Esterification: The carboxylic acid group of Latanoprost acid is then esterified to form the isopropyl ester. This is typically achieved by reacting the acid with 2-iodopropane in the presence of a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or cesium carbonate in a solvent like acetone or DMF.[13][14]

Synthetic Workflow: Latanoprost Lactone Diol to Latanoprost

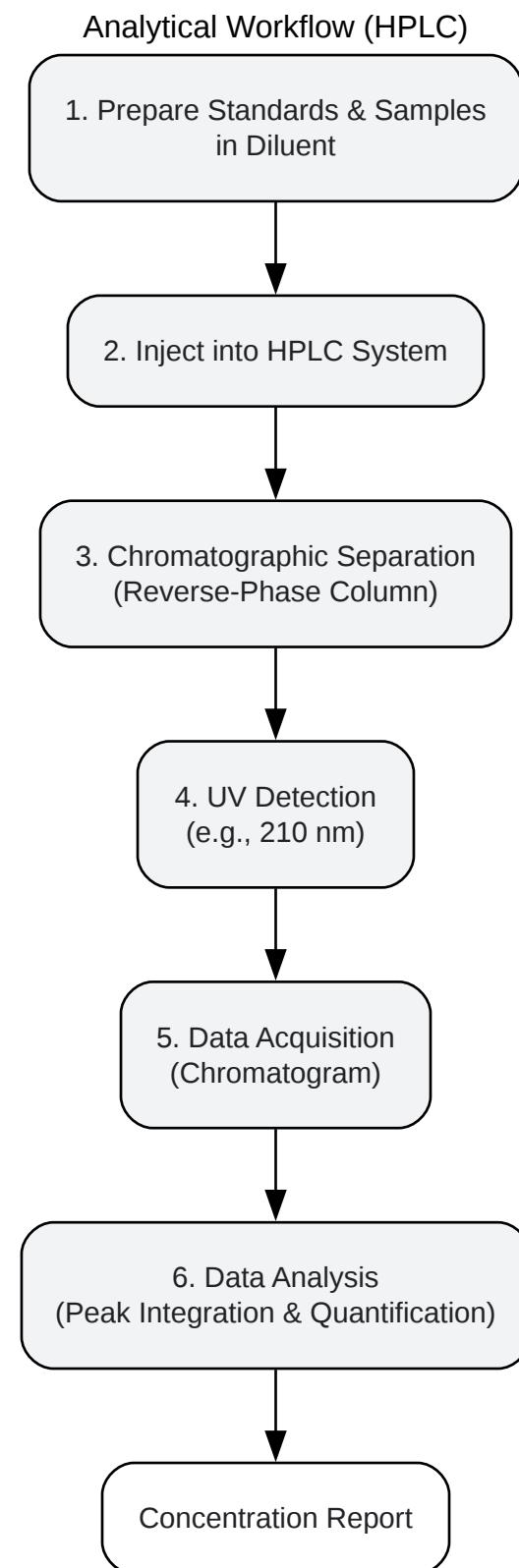

[Click to download full resolution via product page](#)

General synthesis of Latanoprost.

Purification of Latanoprost and its intermediates is crucial to remove diastereomers and other process-related impurities. Chromatographic techniques are central to achieving high purity.

Detailed Methodology:

- Initial Purification (Gravimetric Chromatography): The crude product from synthesis is first subjected to gravimetric (flash) column chromatography on silica gel.[14][15]
- Elution: An appropriate solvent system is used for elution. A common choice is a mixture of a non-polar solvent like n-heptane or hexane and a more polar solvent like ethyl acetate or isopropyl acetate.[14][15] The polarity of the eluant is gradually increased to separate the desired compound from impurities.
- Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing the pure product.
- Solvent Removal: The solvent from the pooled pure fractions is removed under reduced pressure (e.g., using a rotary evaporator) to yield the purified compound.[16]
- Final Polishing (Preparative HPLC): For achieving pharmaceutical-grade purity (>99.5%), a final purification step using preparative HPLC may be employed.[15]


[Click to download full resolution via product page](#)

Chromatographic purification process.

High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for the analysis and quantification of Latanoprost and its related substances, including the lactone diol intermediate.

Detailed Methodology:

- Standard and Sample Preparation: Reference standard solutions of **Latanoprost lactone diol** are prepared in a suitable diluent (e.g., acetonitrile/water mixture) at known concentrations to create a calibration curve. Test samples are accurately weighed and dissolved in the same diluent.[\[17\]](#)[\[18\]](#)
- Chromatographic Conditions:
 - Column: A reverse-phase column (e.g., C18 or a combination of chiral and cyano columns for isomer separation) is typically used.[\[18\]](#)
 - Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is common.[\[18\]](#)
 - Flow Rate: A typical flow rate is around 1.0 mL/min.
 - Detection: UV detection is performed at a wavelength where the analyte has significant absorbance, often around 210 nm.[\[18\]](#)
- Injection and Data Acquisition: A fixed volume of the standard and sample solutions is injected into the HPLC system. The chromatogram is recorded, showing peaks corresponding to the analyte and any impurities.
- Quantification: The peak area of the analyte in the sample chromatogram is compared against the calibration curve generated from the reference standards to determine its concentration. The method is validated for linearity, accuracy, precision, and sensitivity.[\[18\]](#)

[Click to download full resolution via product page](#)

High-Performance Liquid Chromatography analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. Latanoprost Lactone Diol | 145667-75-0 [chemicalbook.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bocsci.com [bocsci.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. originbiopharma.com [originbiopharma.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. droracle.ai [droracle.ai]
- 11. Latanoprost | C26H40O5 | CID 5311221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Latanoprost? [synapse.patsnap.com]
- 13. US6927300B2 - Process for the preparation of Latanoprost - Google Patents [patents.google.com]
- 14. ias.ac.in [ias.ac.in]
- 15. Process for purification of latanoprost, synthetic analogue of prostaglandin PGF 2alpha - Patent 2208724 [data.epo.org]
- 16. Latanoprost synthesis - chemicalbook [chemicalbook.com]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Latanoprost lactone diol chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b032476#latanoprost-lactone-diol-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com